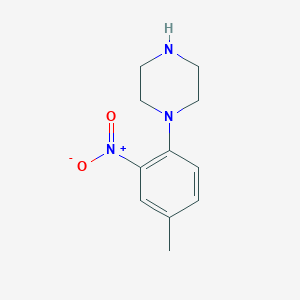

1-(4-Methyl-2-nitrophenyl)piperazine

Overview

Description

1-(4-Methyl-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 . This compound is used as a reagent in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for treatment of non-small-cell lung cancer .

Synthesis Analysis

While specific synthesis methods for 1-(4-Methyl-2-nitrophenyl)piperazine were not found, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

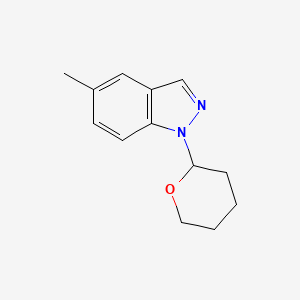

The molecular structure of 1-(4-Methyl-2-nitrophenyl)piperazine has been examined using density functional theory (DFT), with the Becke-3-Lee-Yang-Parr (B3LYP) functional and the 6-31G (d) and 6-311++G (d,p) basis sets .Physical And Chemical Properties Analysis

1-(4-Methyl-2-nitrophenyl)piperazine has a molecular weight of 221.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

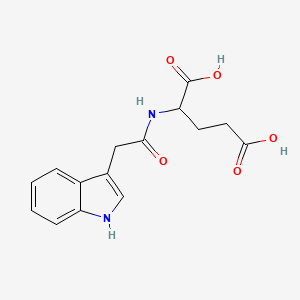

- Diabetes mellitus is a chronic endocrine disorder characterized by elevated blood sugar levels. Researchers have explored the potential of piperazine derivatives, including 1-(4-Methyl-2-nitrophenyl)piperazine, as antidiabetic drugs. These compounds have demonstrated efficacy both in vitro and in vivo for managing diabetes and its consequences .

- The presence of piperazine moieties positively influences the antimicrobial activity of various drug groups. Researchers have investigated the use of 1-(4-Methyl-2-nitrophenyl)piperazine in Mannich reactions, which can lead to novel antimicrobial agents .

- 1-(4-Methyl-2-nitrophenyl)piperazine has been studied for its inclusion interactions with 4-sulfonatocalix[n]arenes using UV spectroscopy and fluorescence spectroscopy. These investigations provide insights into its molecular interactions and potential applications .

- Modified methacrylic polymers containing side chains of 1-(4-Methyl-2-nitrophenyl)piperazine have been synthesized. These materials vary in the distance of the chromophore from the polymer main chain and the separation between chromophoric units. Their potential applications lie in optoelectronic devices .

- Specific derivatives of 1-(4-Methyl-2-nitrophenyl)piperazine, such as 1,4-diisopropyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine, have shown significant improvement in glucose tolerance without side effects or hypoglycemic effects. These findings highlight its potential as an antidiabetic agent .

Antidiabetic Agents

Antimicrobial Activity

Inclusion Interactions

Optoelectronic Materials

Glucose Tolerance Enhancement

Safety and Hazards

properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJKQLUMKYBKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-nitrophenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

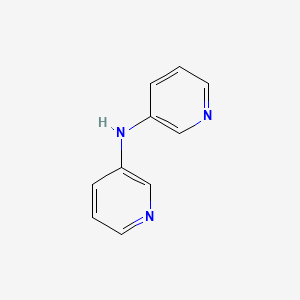

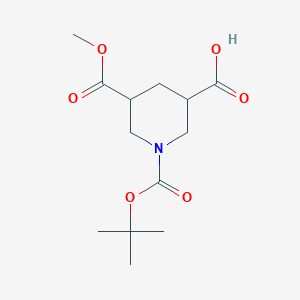

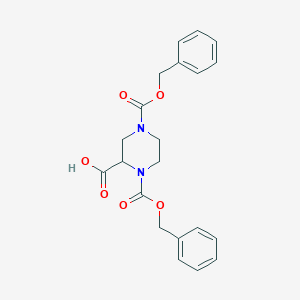

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)

![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)

![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)